molecular formula C11H19NO2 B12610536 3-(Methoxymethyl)-2-propanoylhexanenitrile CAS No. 647854-12-4

3-(Methoxymethyl)-2-propanoylhexanenitrile

Katalognummer: B12610536
CAS-Nummer: 647854-12-4
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: SFHNLTULNWKNBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)-2-propanoylhexanenitrile is an organic compound with a complex structure that includes a methoxymethyl group, a propanoyl group, and a hexanenitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-2-propanoylhexanenitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable hexanenitrile derivative with a methoxymethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)-2-propanoylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)-2-propanoylhexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)-2-propanoylhexanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The methoxymethyl group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The pathways involved in these reactions are influenced by the reaction conditions and the presence of catalysts or other reagents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methoxymethyl)-3-propanoylhexanenitrile
  • 3-(Methoxymethyl)-2-butanoylhexanenitrile
  • 3-(Methoxymethyl)-2-propanoylpentanitrile

Uniqueness

3-(Methoxymethyl)-2-propanoylhexanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxymethyl group provides opportunities for selective substitution reactions, while the nitrile and propanoyl groups offer versatility in oxidation and reduction reactions. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

647854-12-4

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

3-(methoxymethyl)-2-propanoylhexanenitrile

InChI

InChI=1S/C11H19NO2/c1-4-6-9(8-14-3)10(7-12)11(13)5-2/h9-10H,4-6,8H2,1-3H3

InChI-Schlüssel

SFHNLTULNWKNBQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(COC)C(C#N)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.